4-Chloro-5-fluoro-2-methylpyrimidine

Description

Molecular Structure and Physicochemical Characterization of 4-Chloro-5-fluoro-2-methylpyrimidine

Atomic Composition and Bonding Configuration Analysis

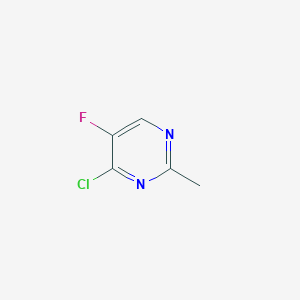

The molecular architecture of this compound is built upon a six-membered pyrimidine heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. The systematic nomenclature reflects the precise positioning of three distinct substituents: a chlorine atom at position 4, a fluorine atom at position 5, and a methyl group at position 2. The molecular formula C5H4ClFN2 indicates a total of thirteen atoms forming the complete molecular structure, with the pyrimidine core providing the foundational framework for substituent attachment.

The bonding configuration analysis reveals that the pyrimidine ring maintains aromatic character through a delocalized π-electron system involving the carbon and nitrogen atoms. The chlorine substituent at position 4 forms a single covalent bond with the ring carbon, contributing significantly to the molecule's electron-withdrawing capacity due to chlorine's high electronegativity. Similarly, the fluorine atom at position 5 establishes a strong covalent bond with its adjacent carbon atom, representing one of the strongest carbon-halogen bonds in organic chemistry. The methyl group at position 2 provides an electron-donating influence through hyperconjugation and inductive effects, creating an interesting electronic balance within the molecular structure.

The Simplified Molecular Input Line Entry System representation CC1=NC=C(C(=N1)Cl)F provides a linear description of the connectivity pattern, clearly illustrating the ring formation and substituent positions. This structural encoding demonstrates the pyrimidine ring formation where the methyl-substituted carbon connects to both nitrogen atoms, while the halogen substituents occupy adjacent positions on the opposite side of the ring. The International Union of Pure and Applied Chemistry identifier InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 offers a standardized representation that facilitates database searches and chemical informatics applications.

Crystallographic Studies and Spatial Arrangement

The three-dimensional spatial arrangement of this compound exhibits characteristic features of substituted pyrimidine compounds, with the planar aromatic ring system providing the central structural motif. The pyrimidine ring maintains approximate planarity due to the sp2 hybridization of the ring atoms, although slight deviations from perfect planarity may occur due to substituent effects and intermolecular interactions. The chlorine and fluorine substituents extend from the ring plane in a manner that minimizes steric hindrance while maximizing electronic stabilization.

Related crystallographic studies on similar pyrimidine derivatives provide insights into the expected molecular geometry and packing arrangements. Research on 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine revealed that the pyrimidine ring can form various dihedral angles with other aromatic systems, demonstrating the conformational flexibility possible in substituted pyrimidines. In this related structure, the benzene ring formed a dihedral angle of 72.43 degrees with the pyrimidine ring, suggesting that similar angular relationships might occur in this compound when interacting with other molecular components.

The molecular packing in crystalline forms of halogenated pyrimidines typically involves various intermolecular interactions including halogen bonding, hydrogen bonding, and π-π stacking interactions. The presence of both chlorine and fluorine atoms in this compound provides multiple sites for potential halogen bonding interactions, which can significantly influence crystal packing arrangements and physical properties. The methyl group contributes to hydrophobic interactions and may participate in weak C-H···π interactions with adjacent aromatic rings in the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through the analysis of both proton and carbon-13 spectra. Certificate of analysis data confirms that the proton nuclear magnetic resonance spectrum is consistent with the expected molecular structure. The proton nuclear magnetic resonance spectrum would be expected to display characteristic signals corresponding to the aromatic proton at position 6 of the pyrimidine ring and the three protons of the methyl group at position 2.

The aromatic proton signal would appear as a doublet due to coupling with the adjacent fluorine atom, with the coupling constant reflecting the magnitude of proton-fluorine interaction across the aromatic system. The chemical shift of this proton would be influenced by the electron-withdrawing effects of both halogen substituents and the aromatic environment of the pyrimidine ring. The methyl group protons would appear as a singlet, positioned in the aliphatic region of the spectrum, with their chemical shift influenced by the electronic environment provided by the adjacent pyrimidine nitrogen atom.

Fluorine-19 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through the observation of the fluorine signal, which would appear as a doublet due to coupling with the adjacent aromatic proton. The chemical shift of the fluorine atom would reflect its position on the electron-deficient pyrimidine ring and the influence of the neighboring chlorine substituent. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbon framework of the molecule, with distinct signals for the aromatic carbons, the methyl carbon, and characteristic chemical shifts reflecting the electronic environment created by the nitrogen atoms and halogen substituents.

Infrared Absorption Profile

Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to the various functional groups and bonding patterns present in the molecule. The aromatic carbon-carbon stretching vibrations would appear in the region between 1400 and 1600 wavenumbers, with multiple bands reflecting the asymmetric substitution pattern of the pyrimidine ring. The carbon-nitrogen stretching vibrations characteristic of the pyrimidine heterocycle would contribute to absorptions in the 1300 to 1500 wavenumber range.

The carbon-halogen stretching vibrations would provide distinctive fingerprint information for both the carbon-chlorine and carbon-fluorine bonds. The carbon-fluorine stretching vibration would appear as a strong absorption in the 1000 to 1200 wavenumber region, reflecting the highly polar nature of this bond. The carbon-chlorine stretching vibration would occur at lower frequencies, typically in the 600 to 800 wavenumber range, providing confirmation of chlorine substitution.

The methyl group would contribute characteristic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, along with bending and deformation modes at lower frequencies. The aromatic carbon-hydrogen stretching of the single ring proton would appear at slightly higher frequencies than aliphatic carbon-hydrogen stretches, typically around 3000 to 3100 wavenumbers. The overall infrared spectrum would serve as a molecular fingerprint, enabling identification and purity assessment of the compound.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information that elucidates the compound's structural features. Collision cross section data reveals predicted values for various ionization adducts, including protonated molecular ions, sodium adducts, and other common ionization products. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 121.2 square angstroms, while the sodium adduct [M+Na]+ shows a predicted value of 133.0 square angstroms.

The molecular ion would appear at mass-to-charge ratio 146, corresponding to the molecular weight of 146.55 daltons when accounting for isotopic contributions from chlorine-35 and chlorine-37 isotopes. The chlorine isotope pattern would create a characteristic doublet separated by two mass units, with relative intensities reflecting the natural abundance ratio of chlorine isotopes. This isotope pattern serves as definitive confirmation of chlorine presence in the molecular structure.

Fragmentation patterns would likely involve loss of the methyl group to generate fragments at mass 131, loss of hydrogen fluoride to produce fragments at mass 126, and potential loss of hydrogen chloride resulting in fragments at mass 110. The base peak in the fragmentation spectrum would depend on the ionization conditions and the relative stability of various fragment ions. Additional fragmentation might involve ring opening processes and formation of smaller aromatic or aliphatic fragments, providing detailed structural information through tandem mass spectrometry experiments.

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and properties of this compound that complement experimental observations. These computational studies would examine the optimized molecular geometry, revealing bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The calculations would predict carbon-nitrogen bond lengths in the pyrimidine ring, carbon-halogen bond distances, and the preferred conformation of the methyl substituent.

Electronic structure calculations would provide detailed information about the molecular orbitals, electron density distribution, and partial atomic charges throughout the molecule. The electron-withdrawing effects of the chlorine and fluorine substituents would be quantified through partial charge analysis, revealing the extent of electron depletion on adjacent carbon atoms. The electron-donating influence of the methyl group would similarly be characterized through charge distribution calculations.

Vibrational frequency calculations would predict infrared absorption frequencies and intensities, enabling comparison with experimental infrared spectroscopy data. These calculations would identify normal modes of vibration corresponding to various molecular motions including ring breathing modes, carbon-halogen stretching, and methyl group vibrations. The computed frequencies would assist in the interpretation of experimental vibrational spectra and provide theoretical support for spectroscopic assignments.

Molecular Orbital Analysis

Molecular orbital analysis of this compound would reveal the electronic structure that governs the compound's chemical reactivity and physical properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital would be characterized in terms of their spatial distribution, energy levels, and nodal patterns. The energy gap between these frontier orbitals would provide insights into the compound's electronic excitation properties and potential reactivity pathways.

The π-orbital system of the pyrimidine ring would exhibit delocalization patterns influenced by the electron-withdrawing halogen substituents and the electron-donating methyl group. The molecular orbital coefficients would quantify the contribution of each atomic orbital to the overall molecular wavefunctions, revealing regions of high and low electron density. The halogen substituents would contribute both σ and π orbital interactions, with lone pair orbitals on chlorine and fluorine participating in the overall electronic structure.

Natural bond orbital analysis would provide detailed insights into bonding patterns, hyperconjugation effects, and charge transfer interactions within the molecule. This analysis would quantify the extent of electron donation from the methyl group through hyperconjugation and the electron-withdrawing effects of the halogen substituents through inductive and mesomeric mechanisms. The results would explain observed chemical shifts in nuclear magnetic resonance spectra and provide theoretical foundation for understanding reactivity patterns.

Thermodynamic Stability Predictions

Computational thermodynamic analysis would predict the stability of this compound under various conditions and relative to potential isomers or decomposition products. Enthalpy of formation calculations would establish the compound's thermodynamic stability relative to its constituent elements, providing fundamental thermochemical data. Free energy calculations would incorporate entropic contributions and temperature effects, enabling prediction of stability across different temperature ranges.

Conformational analysis would examine potential energy surfaces associated with rotation of the methyl group and any possible ring puckering modes. While the pyrimidine ring itself maintains planarity due to aromaticity, the methyl group orientation and any non-bonded interactions between substituents would be thoroughly characterized. The calculations would identify energy minima corresponding to preferred conformations and energy barriers associated with conformational interconversion.

Thermochemical property predictions would include heat capacity, entropy, and thermal expansion coefficients across relevant temperature ranges. These properties would be valuable for process design applications and understanding the compound's behavior under different thermal conditions. The predicted boiling point of 176.9 degrees Celsius provides experimental validation for computational methods when compared with theoretical predictions. Thermal decomposition pathways would be investigated through transition state calculations, identifying potential fragmentation mechanisms and activation energies for thermal degradation processes.

Propriétés

IUPAC Name |

4-chloro-5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFGQHQXDKLATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341585 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-50-3 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination of 2-Methyl-4-hydroxypyrimidine Derivatives

A common approach to synthesize 4-chloro-2-methylpyrimidine derivatives involves chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of an organic base. This method is adaptable to introduce fluorine at the 5-position by starting from fluorinated precursors.

- Reactants: 2-methyl-4-hydroxypyrimidine (or 5-fluoro-2-methyl-4-hydroxypyrimidine), phosphorus oxychloride, organic base (e.g., triethylamine, diisopropylethylamine, pyridine).

- Conditions: Reaction temperature between 25–100 °C, reaction time 2–5 hours.

- Workup: Removal of excess POCl3 under reduced pressure, quenching with water, extraction with organic solvents (e.g., ethyl acetate), drying, and concentration to isolate the product.

- Yields typically range from 77% to over 90%.

- Purity of the isolated 4-chloro-2-methylpyrimidine derivatives exceeds 98% by HPLC.

| Organic Base Used | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diisopropylethylamine | 45 | 5 | 91.55 | >98 |

| N,N-Dimethylaniline | 85 | 4 | 85.56 | >98 |

| Pyridine | 100 | 3 | 77.86 | >98 |

This method is advantageous due to its short synthetic route, high yield, and relatively low toxicity compared to older methods. It also reduces environmental pollution by minimizing hazardous waste generation.

Industrial Preparation via Fluorinated Pyrimidinone Intermediates

An industrially scalable method involves the synthesis of 5-fluoro-2-methylpyrimidine-4(3H)-one as a key intermediate, followed by chlorination to introduce the 4-chloro substituent.

Formation of 5-fluoro-2-methylpyrimidine-4(3H)-one:

- React 5-fluoro-2-methylpyrimidine derivatives with ethyl formate and ethyl fluoroacetate in the presence of potassium tert-butoxide.

- This step avoids the use of sodium hydride, improving safety and process control.

- Yields for this ring-closure step are about 40–50%.

-

- Use phosphorus oxychloride as the chlorinating agent.

- Organic bases facilitate the reaction and help avoid post-reaction solvent issues.

- Chlorination yields exceed 90%.

-

- Similar to the method above, involves removal of excess reagents, aqueous quenching, extraction, and drying.

Alternative Methods and Related Preparations

- Some methods involve amination and chlorination steps starting from difluorinated pyrimidine derivatives, using chlorinating agents such as N-chloro compounds and ammonia for amination, followed by chlorination to introduce the 4-chloro group.

- Preparation of related compounds like 4-chloro-5-fluoro-2-methoxypyrimidine involves similar halogenation and substitution reactions, often used as intermediates for further functionalization.

- Industrial processes for related fluoropyrimidine derivatives avoid highly toxic reagents like POCl3 by using catalytic chlorination in organic solvents, followed by amination and hydrolysis steps to yield fluorinated pyrimidines.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methyl-4-hydroxypyrimidine | POCl3, organic base | 25–100 °C, 2–5 h | 78–92 | Simple, high purity, various organic bases |

| 2 | 5-fluoro-2-methylpyrimidine-4(3H)-one | POCl3, potassium tert-butoxide | Low boiling solvent, controlled temp | >90 | Industrial scale, safer than NaH method |

| 3 | 4,5-difluoro-6-arylpicolinate | Ammonia, N-chloro compound | Multi-step amination/chlorination | N/A | Used for related fluorinated pyrimidines |

Research Findings and Process Optimization

- The choice of organic base significantly affects yield and purity; diisopropylethylamine and N,N-dimethylaniline provide high yields with manageable reaction exotherms.

- Temperature control is critical to minimize side reactions and impurity formation.

- Use of phosphorus oxychloride remains standard for chlorination, but its removal and quenching steps require careful handling to reduce environmental impact.

- Replacement of sodium hydride with potassium tert-butoxide in ring closure steps enhances safety and scalability.

- Low boiling solvents like methylene dichloride help reduce impurity formation and facilitate easier solvent recovery.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms are potential leaving groups, allowing for nucleophilic substitution reactions.

Nucleophilic Reactions: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic reactions with suitable electrophiles.

Acylation or Alkylation Reactions: The nitrogen atoms may act as nucleophiles in acylation or alkylation reactions.

Cross-Coupling Reactions: The halogen substituents can participate in cross-coupling reactions, such as Suzuki coupling or Stille coupling.

Oxidation or Reduction Reactions: The compound may undergo oxidation or reduction reactions depending on the reaction conditions.

Common Reagents and Conditions

Chlorination: Phosphorus oxychloride is commonly used as the chlorinating agent.

Nucleophilic Substitution: Various nucleophiles can be used, including amines and alkoxides.

Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-5-fluoro-2-methylpyrimidine is primarily studied for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyrimidine ring can lead to enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Agents : The compound's structural features allow it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Its derivatives have been tested against various bacterial strains, showing promising results .

Agrochemicals

In agricultural research, this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its effectiveness in controlling pests and diseases in crops has been documented, making it valuable for enhancing agricultural productivity .

Material Science

The compound is also explored for its applications in material science, particularly in the development of polymers and dyes. Its unique chemical properties allow for the modification of materials to achieve desired characteristics such as increased durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of a series of pyrimidine derivatives based on this compound. The findings demonstrated that certain derivatives exhibited IC values lower than established chemotherapeutic agents against various cancer cell lines, indicating their potential as effective treatments .

Case Study 2: Agricultural Applications

Research conducted on the efficacy of herbicides derived from this compound showed significant improvements in weed control compared to traditional herbicides. Field trials indicated that crops treated with these new formulations had higher yields and reduced competition from weeds, highlighting the compound's utility in sustainable agriculture practices.

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Used as an intermediate for drug synthesis | Anticancer and antimicrobial agents |

| Agrochemicals | Serves as a precursor for herbicides and fungicides | Enhanced crop yields and pest control |

| Material Science | Utilized in developing polymers and dyes | Improved material properties |

Mécanisme D'action

The mechanism of action of 4-Chloro-5-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and downstream signaling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-5-fluoro-2-methylpyrimidine with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS 56076-20-1)

- Structural Differences : The ethoxy group at position 2 replaces the methyl group in the target compound.

- Impact : The ethoxy group increases steric bulk and electron-donating capacity compared to methyl, altering reactivity in substitution reactions. This compound shows high structural similarity (94%) to this compound, suggesting overlapping synthetic utility but divergent solubility profiles .

- Applications : Likely used in drug discovery for modified pharmacokinetics due to enhanced lipophilicity.

4,6-Dichloro-5-fluoro-2-methylpyrimidine

- Structural Differences : An additional chloro group at position 4.

- Impact : The second chloro substituent enhances electrophilicity at positions 4 and 6, facilitating sequential substitutions. This compound is more reactive than the target molecule but may exhibit lower stability under basic conditions .

- Applications : Preferred in multistep syntheses requiring regioselective functionalization.

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

- Structural Differences: An amino group replaces the chloro at position 4.

- Impact: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents. This modification is critical for biological activity, as seen in antitumor agents targeting kinase enzymes .

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine

- Structural Differences : A methoxy group at position 5.

- Impact : The methoxy group enhances electron density on the ring, reducing electrophilicity at position 6. This steric and electronic effect may hinder certain nucleophilic attacks compared to the target compound .

- Applications : Explored in materials science for constructing supramolecular architectures via hydrogen bonding .

4-Chloro-5-trifluoromethyl-2-(methyl-d3)-pyrimidine (CAS 1185312-29-1)

- Structural Differences : A trifluoromethyl group at position 5 and a deuterated methyl group at position 2.

- Impact : The trifluoromethyl group increases metabolic stability and lipophilicity, while deuterium substitution slows oxidative degradation. This compound is used in isotopic labeling studies to track drug metabolism .

- Applications : Key in pharmacokinetic studies and development of long-acting therapeutics.

Physical Properties

- This compound : Molecular weight ≈ 160.55 g/mol (estimated). Predicted to have moderate solubility in organic solvents like acetonitrile .

- 4-Chloro-2-ethoxy-5-fluoropyrimidine : Higher molecular weight (178.56 g/mol) and boiling point due to the ethoxy group .

- 4-Chloro-5-trifluoromethyl-2-(methyl-d3)-pyrimidine : Molecular weight 199.58 g/mol; storage at -20°C to prevent decomposition .

Reactivity and Stability

- Chloro and fluoro substituents at positions 4 and 5 create electron-deficient rings, favoring nucleophilic displacement at position 4. Methyl groups at position 2 provide steric protection, reducing undesired side reactions .

- Compounds with amino or methoxy groups exhibit lower electrophilicity but greater thermal stability .

Activité Biologique

4-Chloro-5-fluoro-2-methylpyrimidine (CFMP) is a heterocyclic organic compound that belongs to the pyrimidine family. Its unique structure, characterized by a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position, positions it as a potential candidate for various biological applications. This article explores the biological activity of CFMP, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CClFN

- Molecular Weight : 145.56 g/mol

- Structure :

The presence of chlorine and fluorine substituents significantly alters the compound's chemical properties and biological activities, enhancing its potential as a pharmacological agent.

Antimicrobial Activity

Research has indicated that CFMP exhibits notable antimicrobial properties, particularly against various bacterial strains. It has been studied for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of CFMP can be quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values of CFMP against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Pseudomonas aeruginosa | 0.037 |

These values indicate that CFMP is particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

The mechanism by which CFMP exerts its biological effects involves its interaction with specific molecular targets within microbial cells. The presence of halogen substituents enhances binding affinity to enzymes or receptors, which can lead to inhibition of critical biochemical pathways necessary for microbial growth.

Enzyme Inhibition

CFMP has been shown to act as an enzyme inhibitor, particularly targeting those involved in bacterial metabolism:

- Target Enzymes : CFMP inhibits enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

- Pharmacodynamics : The binding affinity and inhibition kinetics are currently under investigation to elucidate the exact nature of these interactions.

Case Studies

Several studies have explored the biological activity of CFMP in various contexts:

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of CFMP against multi-drug resistant strains of bacteria. Results indicated that CFMP not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics .

- In Vivo Testing : In animal models, CFMP was administered to assess its therapeutic potential against infections caused by resistant bacteria. The results showed significant reductions in bacterial load compared to control groups .

- Inflammatory Response Modulation : Research has also indicated that CFMP may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation through COX enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing CFMP's biological activity. Variations in substituents can significantly influence its reactivity and efficacy:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | Contains an amino group at position 4 | Increased reactivity and potential anti-inflammatory effects |

| 4,6-Dichloro-5-fluoro-2-methylpyrimidine | Additional chlorine substituent | Enhanced lipophilicity and antimicrobial potency |

| 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine | Methoxy group at position 6 | Altered solubility and reactivity impacting biological interactions |

These variations highlight how different structural modifications can lead to compounds with distinct biological activities .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-5-fluoro-2-methylpyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via nucleophilic substitution or fluorination of precursor pyrimidines. For example, β-CF₃ aryl ketones serve as effective substrates under metal-free, mild conditions (e.g., NH₄F in DMSO at 80°C), achieving yields >80% . Key variables include stoichiometry of fluorinating agents, temperature control (80–100°C), and solvent polarity. Lower yields (<50%) occur with nonpolar solvents due to reduced reagent solubility .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization typically involves:

- NMR spectroscopy : , , and NMR to confirm substituent positions and fluorine integration .

- X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., C–F bond length ≈1.34 Å, Cl–C–F torsion angle ≈120°) .

- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 190.0324 vs. calculated 190.0321) .

Q. What safety protocols are critical during handling and disposal?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .

- Waste disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental contamination .

Q. What are common intermediates in derivatizing this compound for downstream applications?

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >95% purity .

- Recrystallization : Use ethanol/water mixtures to remove polar impurities (mp: 123–124°C) .

Advanced Research Questions

Q. How can regioselectivity be optimized during functionalization of the pyrimidine ring?

Regioselectivity is controlled by electronic and steric factors:

- Electrophilic substitution : Fluorine at C5 directs incoming electrophiles to C4 or C6 due to its strong electron-withdrawing effect .

- Steric hindrance : The methyl group at C2 blocks substitution at adjacent positions, favoring reactions at C4 (e.g., Pd-catalyzed couplings) .

Q. What computational methods predict reactivity and stability of derivatives?

- DFT calculations : Assess Fukui indices to identify nucleophilic/electrophilic sites (e.g., C4 shows highest electrophilicity) .

- Molecular docking : Models interactions with biological targets (e.g., kinase binding pockets) to prioritize derivatives for synthesis .

Q. What role does this compound play in designing kinase inhibitors or agrochemicals?

Q. How do solvent polarity and temperature affect reaction kinetics in fluorination steps?

- Polar aprotic solvents (DMSO, DMF) : Accelerate fluorination via enhanced fluoride ion solvation (rate constants: 0.15–0.25 min⁻¹ at 80°C) .

- Temperature : Elevated temperatures (>100°C) risk decomposition, while <60°C slow reaction rates (optimized range: 80–90°C) .

Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.